Cas no 1696855-78-3 (2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide)

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide structure
1696855-78-3 structure
商品名:2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide
CAS番号:1696855-78-3
MF:C10H10BrNO2S
メガワット:288.160900592804
CID:5252693
PubChem ID:165439426

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • EN300-394503
    • 1696855-78-3
    • 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetamide
    • 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide
    • インチ: 1S/C10H10BrNO2S/c11-8-3-1-7(2-4-8)9(13)5-15-6-10(12)14/h1-4H,5-6H2,(H2,12,14)
    • InChIKey: AKKUWGHPVGCZCH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C(CSCC(N)=O)=O

計算された属性

  • せいみつぶんしりょう: 286.96156g/mol
  • どういたいしつりょう: 286.96156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 85.5Ų

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-394503-1.0g
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetamide
1696855-78-3
1g
$0.0 2023-06-07
Enamine
EN300-394503-10.0g
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetamide
1696855-78-3
10.0g
$3191.0 2023-03-02
Enamine
EN300-394503-2.5g
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetamide
1696855-78-3
2.5g
$1454.0 2023-03-02
Enamine
EN300-394503-0.1g
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetamide
1696855-78-3
0.1g
$653.0 2023-03-02
Enamine
EN300-394503-5.0g
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetamide
1696855-78-3
5.0g
$2152.0 2023-03-02
Enamine
EN300-394503-0.25g
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetamide
1696855-78-3
0.25g
$683.0 2023-03-02
Enamine
EN300-394503-0.05g
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetamide
1696855-78-3
0.05g
$624.0 2023-03-02
Enamine
EN300-394503-0.5g
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetamide
1696855-78-3
0.5g
$713.0 2023-03-02

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide 関連文献

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamideに関する追加情報

Introduction to 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide (CAS No. 1696855-78-3)

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 1696855-78-3), belongs to a class of molecules that exhibit promising biological activities. The structure of this compound features a sulfanyl group linked to an acetamide moiety, with a 4-bromophenyl substituent at the alpha position of the acetamide. Such structural features make it a valuable candidate for further investigation in medicinal chemistry.

The 4-bromophenyl group is a key aromatic ring that contributes to the compound's electronic properties and potential interactions with biological targets. The presence of bromine at the para position enhances the molecule's lipophilicity and can influence its binding affinity to proteins and enzymes. This feature is particularly relevant in the design of small-molecule inhibitors, where precise interaction with biological targets is crucial for efficacy.

The acetamide moiety in 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide serves as a versatile pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions with biological receptors. This makes the compound a potential lead for drug discovery, particularly in the development of treatments for neurological disorders, inflammation, and other diseases where modulating protein-protein interactions is therapeutic.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. Studies have shown that the sulfanyl group can interact with hydrophobic pockets of target proteins, while the acetamide moiety can form hydrogen bonds with polar residues. These interactions are critical for achieving high affinity and selectivity, which are essential for successful drug candidates.

In addition to its structural significance, 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide has been explored in several preclinical studies. Research indicates that derivatives of this compound exhibit inhibitory activity against various enzymes involved in disease pathways. For instance, modifications to the 4-bromophenyl group have been found to enhance binding to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation.

The synthesis of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide involves multi-step organic reactions, including sulfanylation, acetylation, and bromination. The synthesis pathway must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. Advances in synthetic methodologies have enabled more efficient production of this compound, making it more accessible for research purposes.

The pharmacokinetic properties of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide are also under investigation. Studies have focused on its solubility, stability, and metabolic pathways to assess its potential as a drug candidate. Understanding these properties is essential for predicting how the compound will behave in vivo and for designing optimal dosing regimens.

One of the most exciting aspects of this compound is its potential application in targeted therapy. By leveraging its structural features, researchers aim to develop drugs that selectively interact with disease-causing proteins or enzymes. This approach has shown promise in treating conditions such as cancer, where precise targeting can minimize side effects and improve patient outcomes.

The role of sulfanyl groups in medicinal chemistry cannot be overstated. These groups have been incorporated into numerous drug candidates due to their ability to enhance binding affinity and bioavailability. In 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide, the sulfanyl group contributes to the compound's overall pharmacological profile by engaging with biological targets in a specific manner.

Future research on 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide may explore its potential as a scaffold for drug discovery. By modifying various functional groups within its structure, researchers can generate libraries of derivatives with tailored biological activities. This approach allows for rapid screening and identification of novel compounds with therapeutic potential.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide. These technologies enable researchers to predict molecular properties and optimize synthetic routes more efficiently than traditional methods alone.

In conclusion, 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide (CAS No. 1696855-78-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable tool for developing new treatments targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.

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